molecular formula C17H19FN2O3S B2506544 1-(2-fluorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)methanesulfonamide CAS No. 2034355-26-3

1-(2-fluorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)methanesulfonamide

Cat. No. B2506544
CAS RN: 2034355-26-3
M. Wt: 350.41
InChI Key: CWNAEUIPUMNXRJ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)methanesulfonamide is a chemical compound with potential biomedical applications. It is commonly referred to as FPA-124 and is an inhibitor of the protein tyrosine phosphatase sigma (PTPσ).

Scientific Research Applications

Synthetic Utility in Organic Chemistry

The preparation of α-fluoro(disulfonyl)methane and its analogues demonstrates the synthetic utility of sulfonamide compounds as versatile synthons for generating fluoromethylated organic molecules. This underscores their importance in creating building blocks for more complex organic synthesis, highlighting a pathway for the development of novel compounds with potential applications in medicinal chemistry and materials science (Prakash et al., 2010).

Structural Studies and Supramolecular Assembly

The structural study of nimesulidetriazole derivatives, which share a similar sulfonamide moiety, illustrates the effect of substitution on supramolecular assembly. Such studies can lead to a better understanding of how modifications at the molecular level can influence the overall structure and potentially the function of sulfonamide-based compounds, paving the way for designing molecules with specific properties (Dey et al., 2015).

Fluorine Chemistry in Synthesis

Research on the synthesis of fluorinated compounds, including the use of fluorobis(phenylsulfonyl)methane (FBSM) for allylic alkylation, highlights the role of fluorine in medicinal chemistry and drug design. The ability to selectively introduce fluorine atoms into molecules is crucial for modifying their biological activity, stability, and membrane permeability, indicating the potential for the development of new therapeutic agents (Liu et al., 2009).

Enzyme Inhibition and Catalysis

The study of enzyme-activated irreversible inhibition by a sulfonamide compound sheds light on the mechanism of action of potential therapeutic agents. Understanding how these compounds interact with enzymes at the molecular level can lead to the design of more effective and selective inhibitors, with implications for the treatment of various diseases (Tipton et al., 1983).

properties

IUPAC Name

1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-16-10-20(11-16)15-8-6-14(7-9-15)19-24(21,22)12-13-4-2-3-5-17(13)18/h2-9,16,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNAEUIPUMNXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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